Ceftazidim-Pentahydrat

Übersicht

Beschreibung

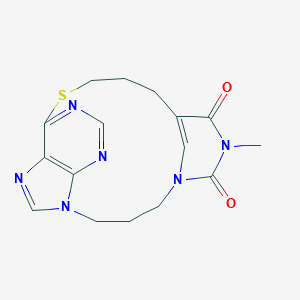

This compound belongs to a class of chemically complex molecules, often involved in the synthesis of various pharmaceuticals. Its structure contains several functional groups, including amino, thiazolyl, and carboxylate groups, indicative of its potential reactivity and application in chemical transformations.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including acylation, oxidation, and protection of carboxy groups. For example, the synthesis of benzhydryl derivatives from 7-amino cephalosporanic acid demonstrates a complex process involving hydrolysis, protection of amino groups, and esterification to achieve high yields (Deng Fu-li, 2007).

Molecular Structure Analysis

The molecular structure and phase stability of these compounds, including their polymorphic and pseudopolymorphic forms, have been studied through X-ray diffractometry and thermal analysis. For instance, the phase transition and effect of water content on the structure of a closely related compound were examined, highlighting the importance of water molecules in stabilizing certain crystalline forms (K. Ashizawa et al., 1989).

Chemical Reactions and Properties

These compounds often undergo various chemical reactions, including hydrolysis, cyclization, and condensation, to form more complex structures with potential biological activities. The synthesis process often requires precise control of reaction conditions to achieve the desired products.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and hygroscopicity, are crucial for their application and stability. The pseudopolymorphism of a related compound provides insight into its physical stability and the effect of hydration on its crystal form (K. Ashizawa et al., 1989).

Wissenschaftliche Forschungsanwendungen

Klinische Medizin

Ceftazidim-Pentahydrat wird in der klinischen Medizin aufgrund seiner breiten antibakteriellen Wirkung häufig eingesetzt. Es ist besonders wirksam gegen gramnegative Bakterien, einschließlich Pseudomonas aeruginosa . Es wird zur Behandlung schwerer Krankenhausinfektionen, Infektionen der Atemwege, Harnwegsinfektionen und Hautinfektionen eingesetzt .

Mikrobiologie

In der Mikrobiologie wird this compound in Antibiotika-Empfindlichkeitstests eingesetzt, um die Wirksamkeit von Antibiotika gegen bestimmte Bakterien zu bestimmen. Dies hilft bei der Auswahl der richtigen Antibiotika für die Behandlung .

Pharmazeutische Herstellung

This compound wird als Referenzmaterial in der pharmazeutischen Herstellung verwendet, um die Qualitätskontrolle während der Produktion von Antibiotika zu gewährleisten. Seine Stabilität und Wechselwirkung mit anderen Verbindungen sind entscheidend für die Entwicklung sicherer und wirksamer pharmazeutischer Produkte .

Biotechnologie

Die Forschung in der Biotechnologie hat die physikalisch-chemischen Eigenschaften und DNA-Bindungsinteraktionen von this compound untersucht. Das Verständnis seines Verhaltens in Lösung und seiner Wechselwirkung mit biologischen Molekülen ist entscheidend für die Entwicklung neuer therapeutischer Anwendungen .

Veterinärmedizin

In der Veterinärmedizin wird this compound "off-label" zur Behandlung von Infektionen verwendet, die durch Pseudomonas aeruginosa und andere gramnegative Bakterien bei Haustieren verursacht werden. Es wird manchmal in Kombination mit anderen Antibiotika verwendet, wenn Resistenz zu erwarten ist .

Umweltanwendungen

Obwohl keine spezifischen Umweltanwendungen von this compound gefunden wurden, wird seine Stabilität unter verschiedenen Bedingungen wie hoher Temperatur und Vakuumexposition untersucht, um sein Umweltverhalten und Transformationsprozesse zu verstehen .

Wirkmechanismus

Ceftazidime pentahydrate, also known as (6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate, is a third-generation cephalosporin antibiotic with broad-spectrum antibacterial activity .

Target of Action

Ceftazidime primarily targets the “penicillin-binding proteins” (PBPs), a family of enzymes responsible for the synthesis and remodeling of the bacterial cell wall, specifically peptidoglycan .

Mode of Action

As a β-lactam antibiotic, ceftazidime acts as a PBP inhibitor. By inhibiting these essential PBPs, it disrupts the homeostasis of the bacterial cell wall, leading to a loss of cell integrity and ultimately bacterial cell death .

Biochemical Pathways

Ceftazidime disrupts the synthesis of the peptidoglycan layer of bacterial cell walls, which is crucial for maintaining the structural integrity of the bacteria . This disruption in the biochemical pathway leads to the death of the bacteria .

Pharmacokinetics

Ceftazidime exhibits high bioavailability when administered intramuscularly . It has a half-life of 1.6-2 hours and is primarily excreted by the kidneys . The pharmacokinetics of ceftazidime make it effective for treating a variety of bacterial infections .

Result of Action

The primary result of ceftazidime’s action is the death of the bacteria. By inhibiting the PBPs and disrupting the peptidoglycan layer of the bacterial cell wall, ceftazidime causes a loss of cell integrity, leading to bacterial cell death .

Action Environment

The action of ceftazidime can be influenced by various environmental factors. For instance, its efficacy can be reduced in environments with high bacterial load or biofilm presence. Additionally, the presence of β-lactamases, enzymes produced by some bacteria that can inactivate β-lactam antibiotics, can also impact the efficacy of ceftazidime .

Eigenschaften

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O7S2.5H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;;;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);5*1H2/b26-13+;;;;;/t14-,18-;;;;;/m1...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVPEQXCMGEDNH-NLYPMKEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N6O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78439-06-2 | |

| Record name | Pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt, hydrate (1:5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

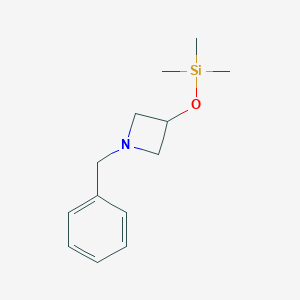

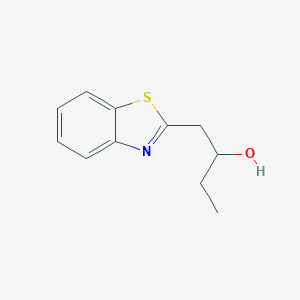

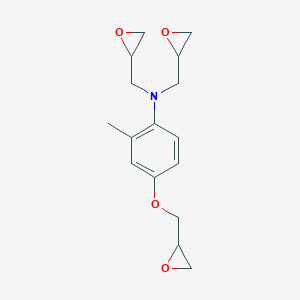

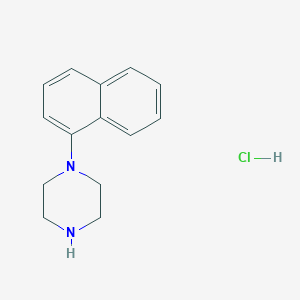

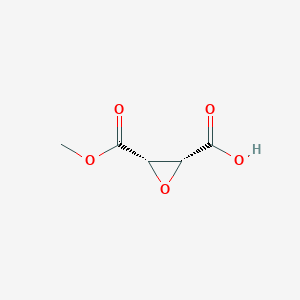

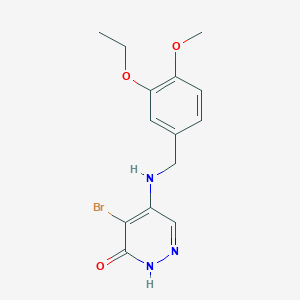

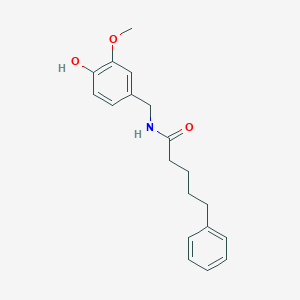

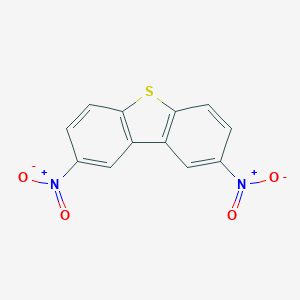

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B26349.png)